

Technical Support Center: Cyanogen Fluoride (FCN)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyanogen fluoride

Cat. No.: B072782

[Get Quote](#)

Disclaimer: **Cyanogen fluoride** (FCN) is a toxic, reactive, and potentially explosive chemical. [1][2] All handling should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. An emergency shower and eyewash station should be readily accessible.

Frequently Asked Questions (FAQs)

Q1: What is **cyanogen fluoride** and what are its primary hazards?

A1: **Cyanogen fluoride** (FCN) is a colorless, toxic gas with the chemical formula FCN.[1] It is highly reactive and serves as a fluorinating and nitrating agent in organic synthesis.[1][3][4] The primary hazards include:

- Toxicity: It is a poison and can be hazardous upon inhalation.[5]
- Explosivity: Liquid FCN can explode when initiated, and its condensed phase rapidly converts to polymeric materials at room temperature.[1][3]
- Reactivity: It can react violently with certain compounds, such as boron trifluoride and hydrogen fluoride.[1][3] Explosive polymerization can be catalyzed by hydrogen fluoride.[5]
- Decomposition: When heated to decomposition, it emits toxic fumes of fluoride and nitrogen oxides.[5]

Q2: What are the recommended long-term storage conditions for **cyanogen fluoride**?

A2: For long-term stability, **cyanogen fluoride** should be stored in stainless steel cylinders at a temperature of -78.5 °C (the temperature of solid carbon dioxide).[1][3] Under these conditions, it can be stored for over a year.[1][3] It is crucial to prevent contact with moisture and catalysts that can induce polymerization.

Q3: Can I store **cyanogen fluoride** at room temperature?

A3: No, room temperature storage is not recommended. At room temperature, the condensed phase of **cyanogen fluoride** rapidly converts to polymeric materials.[1][3] In the liquid phase at room temperature, it gradually converts to a viscous liquid.[4]

Q4: What materials are compatible with **cyanogen fluoride** for storage and handling?

A4: Stainless steel is a recommended material for storage cylinders.[1][3] For laboratory-scale synthesis and purification, glass columns have been used for distillation at atmospheric pressure.[1] However, due to the reactivity of FCN, material compatibility should always be verified for your specific application and conditions.

Troubleshooting Guide

Q5: I observe a white solid forming in my **cyanogen fluoride** sample. What is happening?

A5: The formation of a white solid is likely the polymerization of **cyanogen fluoride** into cyanuric fluoride ($C_3N_3F_3$) or other polymeric materials.[6] This process is accelerated at warmer temperatures and in the presence of certain catalysts like hydrogen fluoride.[5][6] This indicates that the storage conditions are not optimal and the purity of the FCN is decreasing.

Q6: My **cyanogen fluoride** sample appears to be turning into a viscous liquid. What should I do?

A6: The gradual conversion to a viscous liquid at room temperature is a known instability of **cyanogen fluoride**.[4] This indicates that polymerization is occurring. The material should be handled with extreme caution and disposed of according to your institution's hazardous waste protocols. Do not attempt to use the material if its properties have visibly changed.

Q7: I suspect my **cyanogen fluoride** has been contaminated with moisture. What are the risks?

A7: While direct information on the reaction with water is limited in the provided search results, cyanuric fluoride (a related compound) reacts vigorously with water to produce hydrofluoric acid (HF) and cyanuric acid.^[7] Given the reactivity of FCN, contamination with water should be strictly avoided. The presence of moisture could lead to the formation of HF, which can catalyze explosive polymerization of FCN.^[5]

Data and Properties

Summary of Cyanogen Fluoride Properties

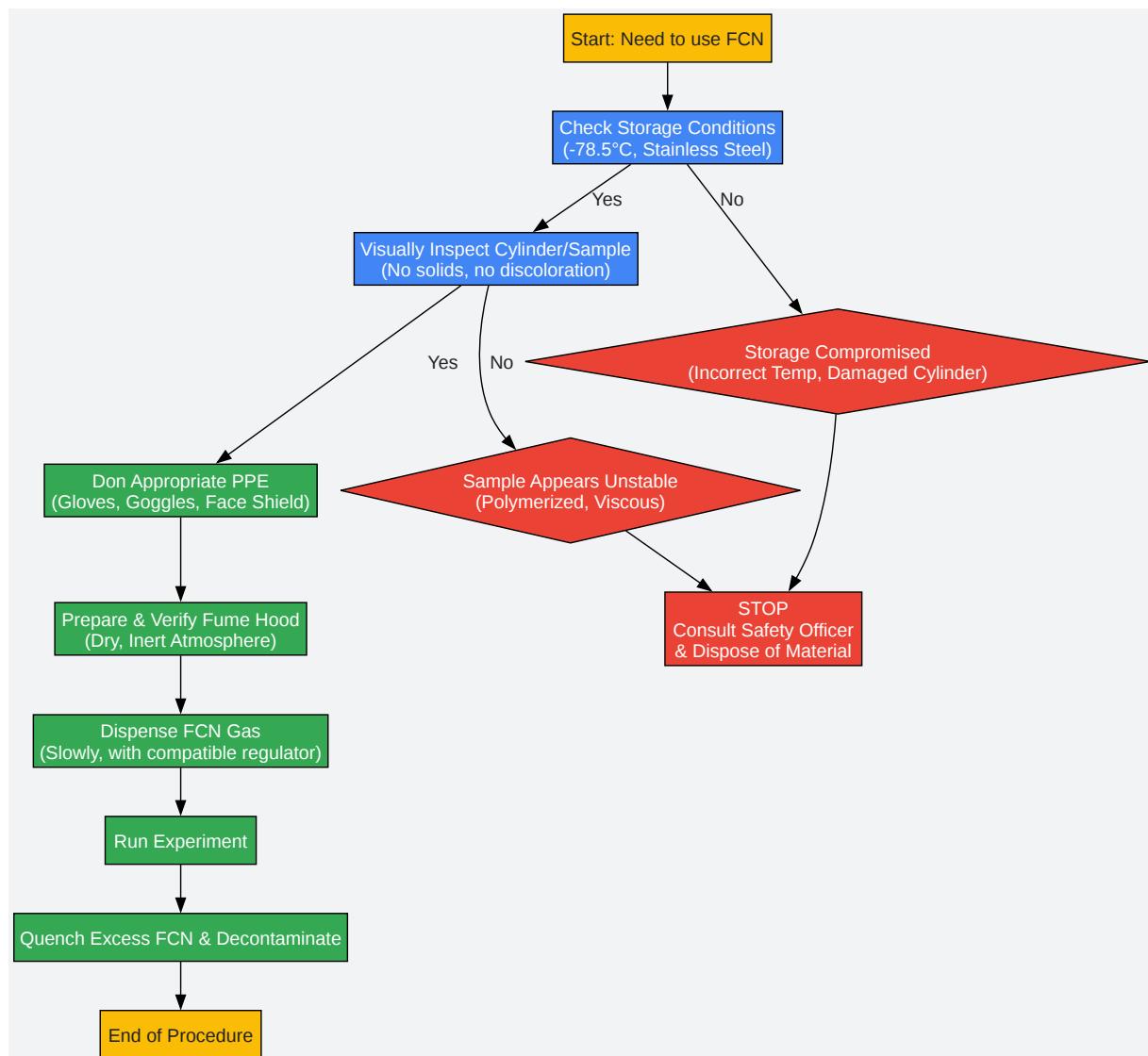
Property	Value	Citations
Molecular Formula	FCN	[1]
Molar Mass	45.016 g/mol	[1] [8]
Appearance	Colorless gas	[1] [9]
Boiling Point	-46.2 °C	[1] [3]
Melting Point	-82 °C	[1] [3]
Density	1.026 g/cm ³	[1]
Storage Temperature	-78.5 °C (in stainless steel)	[1] [3]
Known Incompatibilities	Boron trifluoride, hydrogen fluoride	[1] [3]

Experimental Protocol

General Protocol for Handling and Use of Stabilized Cyanogen Fluoride

This protocol assumes the use of **cyanogen fluoride** stored as a gas in a cooled stainless steel cylinder.

- Preparation of the System:


- Ensure the entire apparatus is clean, dry, and free of any contaminants, especially moisture and acidic residues.
- The reaction should be set up in a high-efficiency fume hood.
- All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
- Prepare a cooling bath (e.g., dry ice/acetone) for trapping or condensing the **cyanogen fluoride** if required.

- Dispensing **Cyanogen Fluoride** Gas:
 - Use a stainless steel regulator and tubing compatible with corrosive gases.
 - Slowly open the cylinder valve to control the flow of FCN gas.
 - The gas can be bubbled directly into a reaction solvent or condensed in a cooled trap.
 - Monitor the reaction temperature closely, as many reactions involving FCN are exothermic.
- Reaction Quenching and Workup:
 - Upon completion, any excess **cyanogen fluoride** should be carefully quenched. This can be done by slowly bubbling the excess gas through a solution of sodium hydroxide or another suitable scrubbing agent.
 - Follow standard procedures for the workup and purification of your desired product, keeping in mind the potential for hazardous byproducts.
- Decontamination and Shutdown:
 - Purge the entire apparatus with an inert gas to remove any residual FCN.
 - Decontaminate all equipment that came into contact with FCN using an appropriate method, such as rinsing with a dilute basic solution followed by water and a solvent.

- Close the main cylinder valve and purge the regulator and lines with inert gas before disassembly.

Visualization

Logical Workflow for Cyanogen Fluoride Handling

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyanogen fluoride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyanogen fluoride - Wikiwand [wikiwand.com]
- 4. US3008798A - Preparation of cyanogen fluoride - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. astrochymist.org [astrochymist.org]
- 7. Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures [cloudsds.com]
- 8. Cyanogen fluoride ((CN)F) | CFN | CID 137036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Technical Support Center: Cyanogen Fluoride (FCN)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072782#stabilizing-cyanogen-fluoride-for-storage-and-use>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com